D-Selenomethionine

Overview

Description

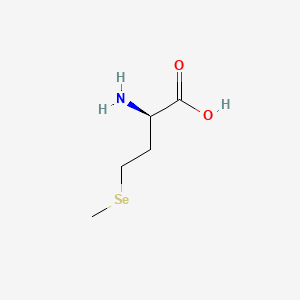

D-selenomethionine is the D-enantiomer of selenomethionine. It is an enantiomer of a L-selenomethionine.

Mechanism of Action

Target of Action

D-Selenomethionine (SeMet) is a naturally occurring amino acid found in various plant materials such as cereal grains, soybeans, and enriched yeast . It primarily targets reactive oxygen species (ROS) and aids in the formation and recycling of glutathione , another important antioxidant . It also interacts with proteins in the body to form selenoproteins , which are crucial for many body functions .

Mode of Action

SeMet acts as an antioxidant, where it depletes ROS and aids in the formation and recycling of glutathione . It is incorporated into proteins that need to be visualized, enhancing the performance of X-ray crystallography . SeMet combines with proteins in the body to form antioxidants called selenoproteins. These compounds help protect against free radicals, the unstable molecules that can cause damage to cells in your body .

Biochemical Pathways

The selenomethionine cycle (SeMTC) is a crucial pathway for the metabolism of selenium . The basic bioinformatics and functions of four enzymes involved in the cycle including S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH) and methionine synthase (MTR), have been extensively reported .

Pharmacokinetics

The mechanisms of intestinal absorption of selenium differ depending on the chemical form of the element. Selenium is mainly absorbed in the duodenum and caecum by active transport through a sodium pump . A clinical trial determined that selenomethionine is absorbed 19% better than selenite .

Result of Action

The incorporation of SeMet into proteins in place of methionine aids the structure elucidation of proteins by X-ray crystallography using single- or multi-wavelength anomalous diffraction (SAD or MAD) . The incorporation of heavy atoms such as selenium helps solve the phase problem in X-ray crystallography . SeMet and its family of natural reactive selenium species (RSeS) provide plenty of opportunities for studies in the fields of nutrition, aging, health and redox biology .

Action Environment

The efficiency of intestinal absorption of selenium is much lower in ruminants than in monogastric species. For selenite, the absorption is 79 and 80% in poultry and pork, while it is only 29% in sheep. For selenomethionine and selenate the absorption is greater than 90% in monogastrics and poultry . The environment, including the pH level, can influence the synthesis of this compound .

Biochemical Analysis

Biochemical Properties

D-Selenomethionine is involved in the selenomethionine cycle (SeMTC), a crucial pathway for the metabolism of selenium . The enzymes involved in this cycle include S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH), and methionine synthase (MTR) . These enzymes interact with this compound, facilitating its conversion into other biomolecules .

Cellular Effects

The presence of this compound influences various cellular processes. Under selenium stress, the expression levels of enzymes involved in the SeMTC, such as MAT, MTase, SAHH, and MTR, are upregulated . This indicates that this compound plays a role in the cellular response to selenium stress .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with various enzymes. For instance, molecular docking studies have shown that the affinity of SeMTC enzymes for selenium metabolites, including this compound, is higher than that for sulfur metabolites .

Temporal Effects in Laboratory Settings

The effects of this compound on cellular function change over time. For example, under selenium stress, the expression levels of certain genes involved in the SeMTC are upregulated . This suggests that the influence of this compound on cellular function is dynamic and can vary depending on the environmental conditions .

Metabolic Pathways

This compound is involved in the SeMTC, a metabolic pathway crucial for the metabolism of selenium . This pathway involves several enzymes, including MAT, MTase, SAHH, and MTR .

Properties

IUPAC Name |

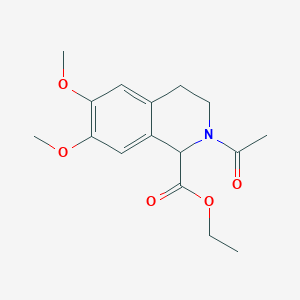

(2R)-2-amino-4-methylselanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFAYQIBOAGBLC-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Se]CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301339803 | |

| Record name | D-Selenomethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13091-98-0 | |

| Record name | D-Selenomethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013091980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Selenomethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyano-4-(5,5-Dimethyl-[1,3,2]Dioxaborinan-2-Yl)-Pyridine](/img/structure/B1599794.png)

![2-Methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1599799.png)